(2E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C13H8ClN3OS and its molecular weight is 289.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Applications
One of the notable applications of related compounds includes their use as herbicidal agents. For instance, derivatives such as 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates have shown significant herbicidal activities by inhibiting PSII electron transport, a crucial process in photosynthesis. This highlights the potential of thiazole derivatives in developing novel herbicides with efficient modes of action (Wang et al., 2004).
Corrosion Inhibition
Thiazole and thiadiazole derivatives, including compounds with 4-chlorophenyl groups, have been studied for their corrosion inhibition capabilities on metals such as iron. Through quantum chemical parameters and molecular dynamics simulations, these compounds have shown promising results in protecting metals from corrosion, suggesting their applicability in industrial processes to extend the lifespan of metal structures (Kaya et al., 2016).
Polymer Chemistry
Research into aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups has demonstrated the synthesis of polymers with high thermal stability and solubility in various organic solvents. These materials, derived from monomers related to the compound of interest, offer potential for advanced applications in materials science, including high-performance polymers with specific functional properties (Kim et al., 2016).
Heterocyclic Compound Synthesis
The chemistry of thiazole derivatives extends to the synthesis of diverse heterocyclic compounds. For example, enamine precursors have been utilized to introduce various functional groups into thiazoles, leading to the creation of compounds with potential biological activities. This showcases the versatility of thiazole derivatives in synthesizing complex molecules for pharmaceutical and chemical research (Kumar et al., 2013).
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3OS/c14-11-3-1-9(2-4-11)7-10(8-15)12(18)17-13-16-5-6-19-13/h1-7H,(H,16,17,18)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHXBIVGQDHTMW-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=NC=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=NC=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.